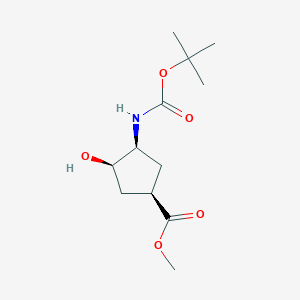
Methyl 4-butyramido-3-methylbenzoate
Vue d'ensemble
Description
“Methyl 4-butyramido-3-methylbenzoate” is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The IUPAC name for this compound is methyl 4-(butyrylamino)-3-methylbenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 4-butyramido-3-methylbenzoate” is 1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
“Methyl 4-butyramido-3-methylbenzoate” is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
- Green Synthesis of Pyranopyrazoles : An imidazole-based ionic liquid, including compounds similar to Methyl 4-butyramido-3-methylbenzoate, was used for synthesizing pyranopyrazoles. This method is environmentally friendly, with the products showing significant antioxidant activity, superior to ascorbic acid and vitamin E in some cases (Aliabadi & Mahmoodi, 2016).
Catalytic Synthesis of Chemical Compounds
- Synthesis of Tetrahydrobenzo[b]pyran Derivatives : A basic ionic liquid, including elements similar to Methyl 4-butyramido-3-methylbenzoate, facilitated the synthesis of various 4H-benzo[b]pyran derivatives. This method is quick, high-yielding, and solvent-free, representing a green chemical process (Ranu, Banerjee, & Roy, 2008).
Electrocatalysis and Electrochemistry
- Electrochemistry of Ionic Liquids : Research on 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, a related ionic liquid, involved studying its electrochemistry and applications in electrocatalysis. This study provides insights into the electrochemical behavior of similar compounds (Xiao & Johnson, 2003).
Biomedical Applications
- Biomedical Potential : A novel compound synthesized using methods involving ionic liquids similar to Methyl 4-butyramido-3-methylbenzoate showed promise in regulating inflammatory diseases. This highlights the biomedical applications of such compounds (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
methyl 4-(butanoylamino)-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQQYDXKPDLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431858 | |
| Record name | Methyl 4-butyramido-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-butyramido-3-methylbenzoate | |
CAS RN |
301533-59-5 | |
| Record name | 3-Methyl-4-butyrylaminobenzoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301533-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-butyramido-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)



![4-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B1588355.png)



![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)

![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)


